2-[2,2-bis(ethylsulfanyl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide
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Overview
Description
2-[2,2-bis(ethylsulfanyl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide is a complex organic compound with a molecular formula of C13H18ClN3OS3 This compound is characterized by the presence of ethylsulfanyl groups, a chlorophenyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-bis(ethylsulfanyl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethylsulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2,2-bis(ethylsulfanyl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the hydrazinecarbothioamide moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-[2,2-bis(ethylsulfanyl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2,2-bis(ethylsulfanyl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,2-bis(methylsulfanyl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide
- 2-[2,2-bis(ethylsulfanyl)acetyl]-N-(4-bromophenyl)-1-hydrazinecarbothioamide
Uniqueness
2-[2,2-bis(ethylsulfanyl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide is unique due to the presence of both ethylsulfanyl and chlorophenyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-[[2,2-bis(ethylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3OS3/c1-3-20-12(21-4-2)11(18)16-17-13(19)15-10-7-5-9(14)6-8-10/h5-8,12H,3-4H2,1-2H3,(H,16,18)(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEFLOFNDANBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)NNC(=S)NC1=CC=C(C=C1)Cl)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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